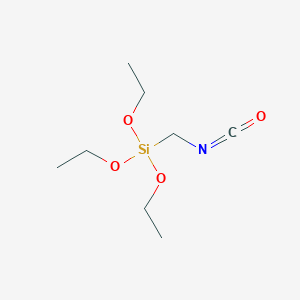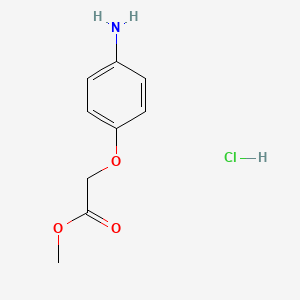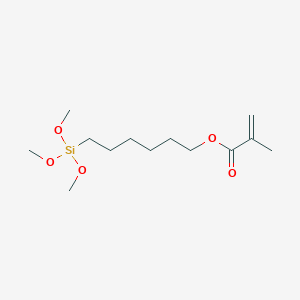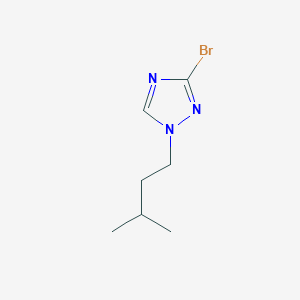
2,6-二氯-4-三氟甲基苯基叠氮化物
描述
2,6-Dichloro-4-trifluoromethylphenylazide is a synthetic compound used in scientific experiments for various applications. It is offered by several suppliers for experimental and research use .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-trifluoromethylphenylazide is C7H2Cl2F3N3 . Its molecular weight is 256.01 g/mol .科学研究应用
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . These compounds were synthesized using the Vilsmeier-Haack reagent . The structures of all the title compounds have been confirmed by elemental analysis, 1H-NMR and 13C-NMR .
Synthesis of Hydrazine Derivatives
2,6-Dichloro-4-trifluoromethylphenylazide can be used to synthesize [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine . This compound has been used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives .
Synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) Hydrazines
This compound may also be used in the synthesis of following N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines . These compounds have a wide range of applications in various fields.
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines are key intermediates in the synthesis of several crop-protection products . 2,6-Dichloro-4-trifluoromethylphenylazide can potentially be used in the synthesis of these compounds.
Pharmaceutical Applications
Pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and celecoxib, are widely used in the pharmaceutical industry . 2,6-Dichloro-4-trifluoromethylphenylazide can be used in the synthesis of these compounds.
Agrochemical Applications
Trifluoromethyl-containing molecules have found considerable utilization in the agrochemical industry . 2,6-Dichloro-4-trifluoromethylphenylazide can be used in the synthesis of these compounds.
作用机制
The mechanism of action of 2,6-Dichloro-4-trifluoromethylphenylazide is not specified in the search results. As a synthetic compound, its mechanism of action would depend on the specific context of its use.
安全和危害
The safety data sheet for a similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, indicates that it is combustible, harmful if swallowed or inhaled, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
属性
IUPAC Name |
2-azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-15-13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKFDWQNPJJVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599825 | |
| Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
CAS RN |
133152-04-2 | |
| Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3046889.png)




![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)


![2-(2-Methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B3046901.png)



